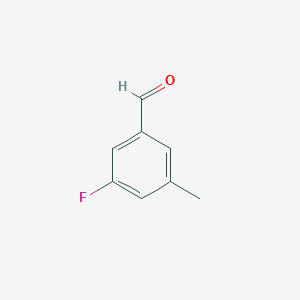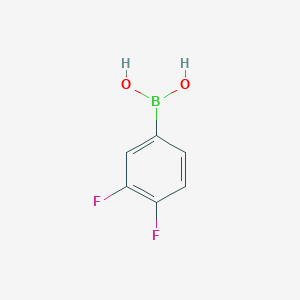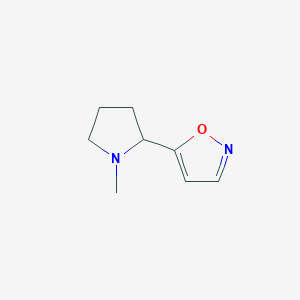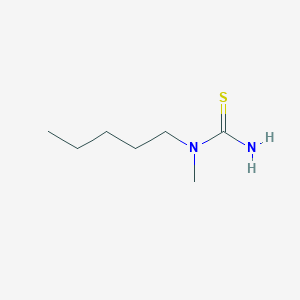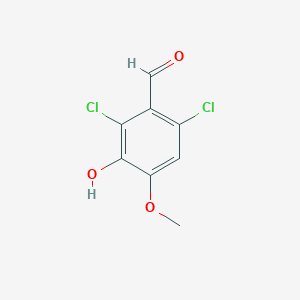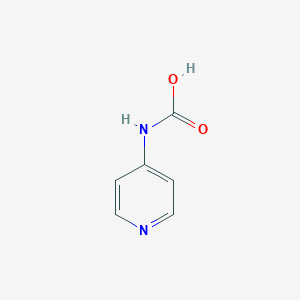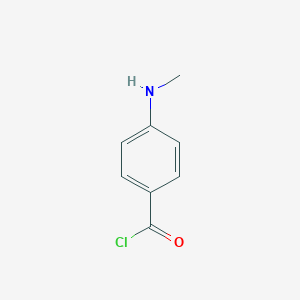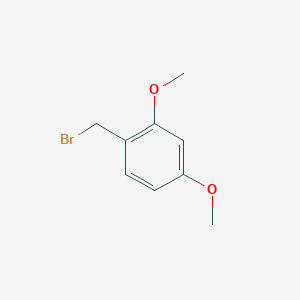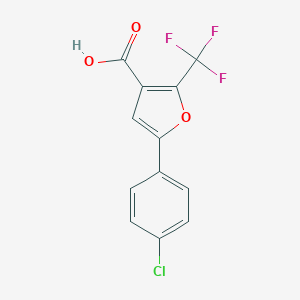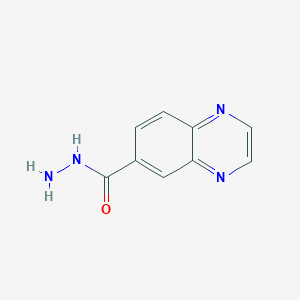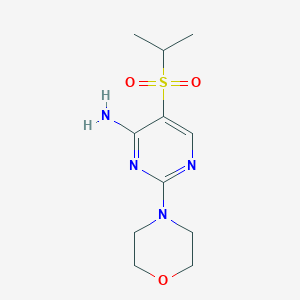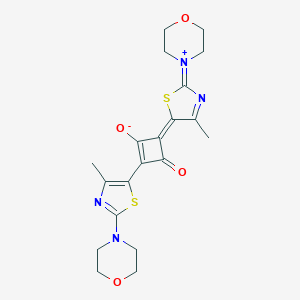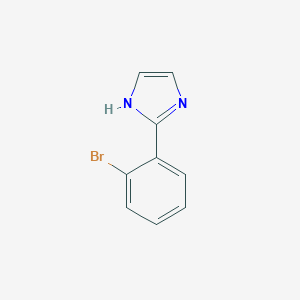
2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione, also known as Bromophenyl Blue (BPB), is a chemical compound that has been widely used in scientific research. BPB is a dye that is commonly used as a pH indicator, and it has also been used in a variety of biochemical and physiological experiments. In
Mecanismo De Acción
The mechanism of action of BPB is based on its ability to change color in response to changes in pH. BPB is a weak acid, and it exists in two forms: the acidic form (yellow) and the basic form (blue). When BPB is added to a solution, it will exist in equilibrium between the acidic and basic forms. As the pH of the solution changes, the equilibrium between the acidic and basic forms will shift, resulting in a change in color.
Efectos Bioquímicos Y Fisiológicos
BPB has been shown to have a number of biochemical and physiological effects. For example, BPB has been shown to inhibit the activity of certain enzymes at high concentrations. BPB has also been shown to bind to DNA and RNA, which can affect gene expression. In addition, BPB has been shown to affect the transport of ions across cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPB has a number of advantages for use in lab experiments. It is a reliable and well-established pH indicator, and it is relatively inexpensive. BPB is also easy to use and can be added directly to solutions without the need for additional equipment.
However, there are also limitations to the use of BPB in lab experiments. BPB is not suitable for use in solutions with a pH below 4.0 or above 6.0, as it will not change color in these ranges. In addition, BPB can interfere with certain enzyme assays, so it may not be suitable for all experiments.
Direcciones Futuras
There are a number of future directions for research on BPB. One area of research could be the development of new pH indicators based on the structure of BPB. Another area of research could be the use of BPB in the development of new enzyme assays. Finally, BPB could be used in the development of new drugs that target specific enzymes or gene expression pathways.
Conclusion:
In conclusion, 2-(2-2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione)-2,3-dihydro-1,4-phthalazinedione, or 2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione Blue, is a well-established and widely used chemical compound in scientific research. It has a variety of applications, including as a pH indicator and in biochemical and physiological experiments. While there are advantages and limitations to the use of BPB in lab experiments, there are also many future directions for research on this important chemical compound.
Métodos De Síntesis
The synthesis of BPB involves the reaction of phthalic anhydride with 2-bromoaniline in the presence of sulfuric acid. This reaction results in the formation of BPB as a blue crystalline solid. The synthesis method of BPB has been well-established and is widely used in laboratories.
Aplicaciones Científicas De Investigación
BPB has been used in a variety of scientific research applications. One of the most common uses of BPB is as a pH indicator. BPB changes color from yellow to blue as the pH of the solution increases from acidic to basic. This property makes BPB an ideal pH indicator for a wide range of applications.
BPB has also been used in biochemical and physiological experiments. For example, BPB has been used to study the effect of pH on enzyme activity. BPB has also been used to study the binding of proteins to DNA. In addition, BPB has been used in studies on the transport of ions across cell membranes.
Propiedades
Número CAS |
184474-91-7 |
|---|---|
Nombre del producto |
2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione |
Fórmula molecular |
C14H9BrN2O2 |
Peso molecular |
317.14 g/mol |
Nombre IUPAC |
3-(2-bromophenyl)-2H-phthalazine-1,4-dione |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-7-3-4-8-12(11)17-14(19)10-6-2-1-5-9(10)13(18)16-17/h1-8H,(H,16,18) |
Clave InChI |
BOZWMMOWVLOHJZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC=C3Br |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NN(C2=O)C3=CC=CC=C3Br |
Sinónimos |
2-(2-Bromophenyl)-2,3-dihydro-1,4-phthalazinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)
